molecular formula C9H5BrF4O B1333616 2-Fluoro-4-(trifluoromethyl)phenacyl bromide CAS No. 537050-12-7

2-Fluoro-4-(trifluoromethyl)phenacyl bromide

Cat. No.: B1333616
CAS No.: 537050-12-7
M. Wt: 285.03 g/mol
InChI Key: NHVLVTWQEUHHBM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O. It is a derivative of phenacyl bromide, characterized by the presence of both fluoro and trifluoromethyl groups on the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various scientific research fields.

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.

Mode of Action

It’s known that this compound can participate in various chemical reactions due to the presence of the bromide group, which is a good leaving group, and the trifluoromethyl group, which can enhance the reactivity of the adjacent carbonyl group .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of sulfonyl ureas , which are a class of compounds that can inhibit the enzyme carbonic anhydrase and are used in the treatment of various conditions such as glaucoma and epilepsy.

Result of Action

Given its use as an intermediate in organic synthesis , it’s likely that its primary effects are related to the formation of new chemical bonds and the generation of new compounds.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Produces substituted phenacyl derivatives.

    Oxidation: Yields ketones or carboxylic acids.

    Reduction: Forms alcohols.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)phenacyl bromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(trifluoromethyl)phenacyl bromide is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s reactivity and make it a valuable intermediate in organic synthesis compared to its analogs .

Properties

IUPAC Name

2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVLVTWQEUHHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381130
Record name 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537050-12-7
Record name 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537050-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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